In Vitro TRPA1 Antagonism: 1-(3-Methylbutyl)azepan-2-one Exhibits Moderate Potency
In a functional assay using HEK293 cells expressing human TRPA1, 1-(3-Methylbutyl)azepan-2-one was identified as an antagonist with an IC₅₀ of 1,100 nM (1.10 μM) [1]. While not sub-nanomolar, this activity establishes a clear, measurable interaction with a therapeutically relevant pain target. This is in contrast to the majority of simple N-alkyl caprolactams, for which no similar TRPA1 activity is reported, suggesting that the specific 3-methylbutyl substitution confers a distinct biological profile not shared by its unsubstituted or shorter-chain analogs.
| Evidence Dimension | TRPA1 Antagonist Activity (IC₅₀) |
|---|---|
| Target Compound Data | 1,100 nM |
| Comparator Or Baseline | Unsubstituted Caprolactam; N-Alkyl Caprolactams (e.g., N-ethyl, N-butyl) |
| Quantified Difference | Not available (activity not reported for comparators) |
| Conditions | Human TRPA1 expressed in HEK293 cells; antagonist activity assessed via inhibition of 5H-dibenzo[b,e]azepine-10-carboxylic acid methyl |
Why This Matters
This specific interaction with TRPA1 provides a functional anchor for research programs exploring pain pathways, distinguishing it from simpler N-alkyl caprolactams that lack this reported activity.
- [1] BindingDB. BDBM50362751 CHEMBL1939982. Affinity Data for 1-(3-Methylbutyl)azepan-2-one. View Source
